5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine typically involves the reaction of β-enaminone with NH-5-aminopyrazole under microwave irradiation at 180°C for 2 minutes. This is followed by the addition of nitric acid and sulfuric acid at 60°C under solvent-free microwave irradiation for 10 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Reduction: Pyrazolo[1,5-a]pyrimidin-3-amine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific enzyme and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups allows for a variety of chemical transformations, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H2Cl2N4O2 |
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Molecular Weight |
233.01 g/mol |
IUPAC Name |
5,7-dichloro-3-nitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H2Cl2N4O2/c7-4-1-5(8)11-6(10-4)3(2-9-11)12(13)14/h1-2H |
InChI Key |
AKTWZBWXJOVJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)[N+](=O)[O-])N=C1Cl)Cl |
Origin of Product |
United States |
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